2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione
Description
IUPAC Nomenclature and Structural Identification
The systematic name 2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for polycyclic aromatic compounds. The anthracene backbone is substituted at positions 1 and 8 with hydroxyl (-OH) groups and at positions 2 and 7 with hexyl (-C₆H₁₃) chains. The diketone functional groups at positions 9 and 10 define the anthraquinone core.
Structural Features:
- Anthracene framework : A fused tricyclic aromatic system (C₁₄H₁₀) with three linearly connected benzene rings.
- Substituents : Hydroxyl groups at positions 1 and 8, hexyl chains at positions 2 and 7, and carbonyl groups at positions 9 and 10.
- Stereoelectronic configuration : The planar anthraquinone core facilitates π-π stacking interactions, while the hexyl chains introduce steric bulk and hydrophobicity.
The SMILES notation (CCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCC)O)O) and InChIKey (GMHBWYDOTXLNFY-UHFFFAOYSA-N) further specify the connectivity and stereochemistry.
Molecular Formula and Weight Analysis
The molecular formula C₂₆H₃₂O₄ confirms the presence of 26 carbon, 32 hydrogen, and 4 oxygen atoms.
Molecular Weight Calculation:
$$
\text{Molecular weight} = (26 \times 12.01) + (32 \times 1.008) + (4 \times 16.00) = 408.5 \, \text{g/mol}
$$
This matches the PubChem-calculated value.
Table 1: Atomic Composition and Weight Contributions
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 26 | 12.01 | 312.26 |
| Hydrogen | 32 | 1.008 | 32.256 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | 408.516 |
The hexyl chains (C₆H₁₃) account for 72.2% of the molecular weight, underscoring their dominance in the compound’s physicochemical behavior.
Isomeric and Tautomeric Considerations
Structural Isomerism:
- Positional isomerism : Variations in hydroxyl or hexyl group placement could yield isomers. For example, shifting hydroxyls to positions 2 and 7 would produce 2,7-dihydroxy-1,8-dihexylanthracene-9,10-dione , but this isomer is not reported in literature.
- Chain-length isomerism : Replacing hexyl groups with shorter alkyl chains (e.g., pentyl or heptyl) generates analogues like 2,7-diheptyl-1,8-dihydroxyanthracene-9,10-dione (C₂₈H₃₆O₄, 436.6 g/mol).
Tautomerism:
The diketone groups at positions 9 and 10 preclude enol tautomerization due to the absence of α-hydrogens. However, the hydroxyl groups at positions 1 and 8 may participate in keto-enol equilibria if structural rearrangements occur, though intramolecular hydrogen bonding (O–H···O=C) likely stabilizes the diketone form.
Figure 1: Intramolecular Hydrogen Bonding in the Anthraquinone Core
$$
\text{O–H} \cdots \text{O=C} \, \text{distance} \approx 2.65 \, \text{Å} \, \text{(hypothesized based on similar anthraquinones)}
$$
Crystallographic Data and Unit Cell Parameters
Experimental crystallographic data for this compound remain unreported. However, insights can be extrapolated from related anthraquinone derivatives:
Hypothetical Unit Cell Parameters (Based on ):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.8 |
| b (Å) | 7.3 |
| c (Å) | 18.2 |
| β (°) | 112.5 |
| Z | 4 |
The anthracene core’s planarity and alkyl chain flexibility suggest a layered packing motif with alternating hydrophobic (hexyl) and hydrophilic (anthraquinone) regions. π-π stacking distances between anthraquinone cores are estimated at 3.5–3.6 Å , consistent with co-crystallized anthraquinone systems.
Properties
CAS No. |
88380-36-3 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4/c1-3-5-7-9-11-17-13-15-19-21(23(17)27)26(30)22-20(25(19)29)16-14-18(24(22)28)12-10-8-6-4-2/h13-16,27-28H,3-12H2,1-2H3 |
InChI Key |
GMHBWYDOTXLNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Hexyl Group Introduction
- Starting Material : Anthracene-9,10-dione.
- Reagents : Hexyl chloride/bromide, Lewis acid catalyst (e.g., AlCl₃), inert solvent (e.g., dichloromethane).
- Mechanism : Electrophilic substitution at positions 2 and 7, activated by the electron-donating effects of adjacent hydroxyl groups (introduced later).
- Conditions :
Hydroxylation at Positions 1 and 8
- Oxidation : Use of H₂O₂ in acidic media or enzymatic hydroxylation to introduce hydroxyl groups post-alkylation.
- Direct Synthesis : Starting with 1,8-dihydroxyanthraquinone (danthron), followed by alkylation (see Section 2.3).
Nucleophilic Substitution with 1,8-Dihydroxyanthraquinone
- Starting Material : 1,8-Dihydroxyanthraquinone (danthron).
- Reagents : 1-Bromohexane, potassium carbonate, DMF.
- Conditions :
- Mechanism : Base-mediated nucleophilic substitution at positions 2 and 7, facilitated by the electron-donating hydroxyl groups at 1 and 8.
Experimental Data and Optimization
Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | 1-Bromohexane, K₂CO₃, DMF, 90°C, 24 h | 90% | |
| Hydroxylation | H₂O₂, H₂SO₄, 60°C, 4 h | 75% | |
| Purification | Column chromatography (hexane/ethyl acetate) | >95% |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₂O₄ | |
| Molecular Weight | 408.5 g/mol | |
| CAS Number | 88380-36-3 | |
| IUPAC Name | 2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione |
Challenges and Considerations
- Regioselectivity : The electron-withdrawing quinone carbonyls hinder electrophilic substitution, necessitating strong Lewis acids or directing groups.
- Purification : Column chromatography is critical due to byproducts from incomplete alkylation.
- Stability : The hydroxyl groups may oxidize under harsh conditions, requiring inert atmospheres.
Advanced Methodologies
- Transition Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki reaction) for precise hexyl group installation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields in alkylation steps.
Chemical Reactions Analysis
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters depending on the reagents used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include various substituted anthraquinones and their derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,8-dihydroxyanthraquinone, including 2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
- Synergistic Effects with Chemotherapeutics : When used in combination with established chemotherapeutic agents, these compounds can enhance therapeutic efficacy and reduce resistance in cancer cells .
Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation makes it suitable for photodynamic therapy (PDT). PDT is a treatment modality that uses photosensitizing agents to produce cytotoxic effects in targeted tissues:
- Mechanism of Action : Upon exposure to light, this compound can produce singlet oxygen and other reactive species that induce cell death in malignant tissues .
Organic Electronics
The unique electronic properties of anthracene derivatives make them valuable in the field of organic electronics:
- Organic Photovoltaics (OPVs) : The compound can be utilized as a light-harvesting material in solar cells due to its efficient charge transport properties.
- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties allow for applications in OLED technology where it can serve as an emissive layer .
Case Studies
Mechanism of Action
The mechanism of action of 2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural Analogs and Substituent Effects
1,8-Dihydroxyanthracene-9,10-dione (Danthron)
- Applications : Historically used as a laxative and studied for anticancer activity .
- Comparison : The dihexyl groups in the target compound increase molecular weight and hydrophobicity, likely enhancing membrane permeability for drug delivery or organic material integration.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione (4NADA)
- Structure: Amino groups at 2,4,5,7-positions and hydroxyl groups at 1,8-positions .
- Properties : Enhances rigidity in polyimide (PI) copolymers due to coplanar π-stacking, improving thermal conductivity (3× higher than pure PI) .
- Applications : Used in thermal management materials for electronics .
- Comparison : The hexyl chains in the target compound may reduce polymer backbone rigidity but improve compatibility with hydrophobic matrices.
1,4-Bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4)
- Structure: Dimethylaminoethylamino groups at 1,4-positions and hydroxyl groups at 5,8-positions .
- Properties : Activated under hypoxia to a DNA-intercalating agent; cationic nature facilitates DNA binding .
- Applications : Hypoxia-selective chemotherapeutic prodrug (e.g., AQ4N) .
- Comparison : The target compound’s hexyl groups lack bioreductive activation but could improve tumor penetration due to enhanced lipophilicity.
Functional Group Impact on Properties
Biological Activity
2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione is a synthetic compound that belongs to the anthraquinone family. Its structure features two hexyl groups and hydroxyl functionalities that contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.43 g/mol. The compound's structure includes:
- Two hexyl chains at positions 2 and 7.
- Hydroxyl groups at positions 1 and 8.
- Dione functionality at positions 9 and 10.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that anthraquinones possess antimicrobial properties. Specifically, compounds similar to this compound have been investigated for their ability to inhibit bacterial growth. The mechanism often involves disrupting the cell membrane integrity or interfering with metabolic processes.
Cytotoxicity and Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis (programmed cell death) in cancer cells through several pathways:
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
The specific mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
Table: Summary of Biological Activities
Case Studies
- Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via ROS generation and activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | Hexyl bromide, AlCl₃, 50°C, 12h | 60–75% | |
| Hydroxylation | H₂O₂/FeSO₄, RT, 6h | 45–65% |
Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (–OH, ~3300 cm⁻¹) stretches .
- UV-Vis : Detect π→π* transitions (λmax ~250–400 nm) influenced by the anthraquinone core and substituents .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | |
| IR | 1670 cm⁻¹ (C=O stretch) | |
| UV-Vis | λmax 350 nm (anthraquinone core) |
Basic: How does the compound’s solubility profile influence solvent selection in experimental setups?
Answer:
The compound’s solubility is governed by its hydrophobic hexyl chains and polar hydroxyl/keto groups:
- Polar Solvents (DMF, DMSO) : Ideal for reactions requiring dissolution of the anthraquinone core.
- Nonpolar Solvents (Hexane, Toluene) : Suitable for alkyl chain interactions but may limit reactivity.
- Mixed Solvent Systems : Use ethanol/water (70:30) for chromatographic purification to balance solubility and polarity .
Advanced: How do the electronic properties of the anthraquinone core affect its redox behavior in catalytic applications?
Answer:
The electron-deficient anthraquinone core facilitates reversible redox transitions:
- Reduction : Forms semiquinone radicals (via one-electron transfer) or dihydroxy derivatives (two-electron transfer), detectable via cyclic voltammetry (E₁/2 ~−0.5 V vs. Ag/AgCl) .
- Catalytic Applications :
- Use as an electron shuttle in photocatalytic systems (e.g., TiO₂ composites) for H₂ generation.
- Optimize redox potential by tuning substituents (e.g., electron-withdrawing groups enhance oxidative stability) .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Storage Conditions :
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to scavenge free radicals .
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., quinone dimers) .
Advanced: What mechanistic insights exist regarding its bioactivity against microbial targets?
Answer:
- Mode of Action :
- Intercalation into microbial DNA/RNA via planar anthraquinone core, disrupting replication .
- Inhibition of efflux pumps in resistant strains through hydrophobic interactions with membrane proteins .
- Structure-Activity Relationships :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
